molecular formula C9H8N2O B1386919 1-(1H-Indazol-4-yl)ethanone CAS No. 1159511-21-3

1-(1H-Indazol-4-yl)ethanone

Cat. No.: B1386919
CAS No.: 1159511-21-3
M. Wt: 160.17 g/mol
InChI Key: KNEPJECVXQDROO-UHFFFAOYSA-N
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Description

1-(1H-Indazol-4-yl)ethanone is an organic compound with the molecular formula C9H8N2O. It belongs to the indazole family, which is known for its diverse biological activities. This compound is characterized by the presence of an indazole ring, a bicyclic structure consisting of a benzene ring fused to a pyrazole ring, and an ethanone group attached to the fourth position of the indazole ring .

Mechanism of Action

Target of Action

Indazole derivatives, which include 1-(1h-indazol-4-yl)ethanone, have been found to inhibit, regulate, and/or modulate kinases such as chk1, chk2, and the cell volume-regulated human kinase h-sgk . These kinases play a crucial role in cell cycle regulation and volume control, respectively .

Mode of Action

It can be inferred from the known targets that this compound likely interacts with these kinases, potentially inhibiting their activity and thus affecting cell cycle progression and cell volume regulation .

Biochemical Pathways

The biochemical pathways affected by this compound are likely related to cell cycle regulation and cell volume control, given its potential targets . The downstream effects of these pathways could include altered cell proliferation and cell size, although the specific effects would depend on the context of the cell and the overall cellular environment.

Pharmacokinetics

It is known that the compound is a solid at room temperature and is highly soluble in water and other polar solvents . This suggests that it could have good bioavailability, although further studies would be needed to confirm this.

Result of Action

The molecular and cellular effects of this compound’s action would likely include changes in cell cycle progression and cell volume, given its potential targets . These changes could potentially lead to altered cell proliferation and cell size.

Action Environment

Environmental factors that could influence the action, efficacy, and stability of this compound include temperature, pH, and the presence of other molecules in the cellular environment. For example, the compound is stable when sealed and stored in a dry environment at 2-8°C . Additionally, its solubility in water and other polar solvents suggests that it could be affected by the polarity of its environment .

Biochemical Analysis

Biochemical Properties

1-(1H-Indazol-4-yl)ethanone plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response . The interaction between this compound and COX-2 can inhibit the enzyme’s activity, thereby reducing inflammation. Additionally, this compound has shown potential in modulating the activity of certain kinases, which are crucial in cell signaling pathways .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, this compound has been shown to inhibit cell proliferation by interfering with the cell cycle . This compound can also induce apoptosis in certain cancer cell lines, highlighting its potential as an anticancer agent . Furthermore, it affects cellular metabolism by altering the activity of metabolic enzymes, leading to changes in metabolite levels .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, its binding to COX-2 inhibits the enzyme’s catalytic activity, reducing the production of pro-inflammatory mediators . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins . This modulation can lead to changes in the expression of genes involved in cell proliferation, apoptosis, and metabolism.

Temporal Effects in Laboratory Settings

The effects of this compound over time in laboratory settings have been studied to understand its stability, degradation, and long-term impact on cellular function. In vitro studies have shown that this compound remains stable under standard laboratory conditions for extended periods . Its degradation can occur under extreme conditions, such as high temperatures or acidic environments . Long-term exposure to this compound in cell cultures has revealed sustained inhibitory effects on cell proliferation and metabolism .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it has been observed to exert beneficial effects, such as reducing inflammation and inhibiting tumor growth . At higher doses, toxic or adverse effects can occur, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize adverse effects while maximizing efficacy.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for its metabolism and biotransformation . This interaction can lead to the formation of metabolites that may have distinct biological activities. Additionally, this compound can influence metabolic flux by altering the activity of key metabolic enzymes, resulting in changes in metabolite levels .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. For instance, it can be transported across cell membranes by organic anion transporters, facilitating its intracellular accumulation . Once inside the cell, this compound can bind to various intracellular proteins, influencing its localization and activity.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. This compound can be directed to specific cellular compartments, such as the nucleus or mitochondria, through targeting signals or post-translational modifications. In the nucleus, this compound can interact with transcription factors and other regulatory proteins, modulating gene expression . In the mitochondria, it can influence metabolic processes and apoptosis.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(1H-Indazol-4-yl)ethanone can be synthesized through various methods. One common approach involves the cyclization of ortho-substituted benzylidenehydrazine using ortho-substituted benzaldehyde as the starting material . Another method includes the use of transition metal-catalyzed reactions, such as Cu(OAc)2-catalyzed N-N bond formation employing oxygen as the terminal oxidant .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the reaction .

Chemical Reactions Analysis

Types of Reactions: 1-(1H-Indazol-4-yl)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indazole oxides, while reduction can produce indazole alcohols .

Scientific Research Applications

1-(1H-Indazol-4-yl)ethanone has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Uniqueness: 1-(1H-Indazol-4-yl)ethanone is unique due to its specific substitution pattern on the indazole ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications .

Properties

IUPAC Name

1-(1H-indazol-4-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O/c1-6(12)7-3-2-4-9-8(7)5-10-11-9/h2-5H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNEPJECVXQDROO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C2C=NNC2=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60657110
Record name 1-(1H-Indazol-4-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60657110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1159511-21-3
Record name 1-(1H-Indazol-4-yl)ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1159511-21-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(1H-Indazol-4-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60657110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Acetyl-1H-indazole
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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